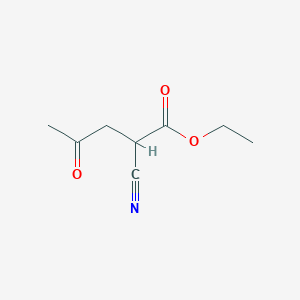
Ethyl 2-cyano-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-4-oxopentanoate is an organic compound with the molecular formula C8H11NO3 It is a derivative of cyanoacetic acid and is characterized by the presence of both a cyano group (-CN) and a keto group (-C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate ketone under basic conditions. For example, the reaction of ethyl cyanoacetate with acetone in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. specific details on industrial production methods are often proprietary and not widely disclosed.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-4-oxopentanoate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with amines to form cyanoacetamide derivatives.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Cyanoacetamide Derivatives: Formed through condensation reactions with amines.
Alcohols: Formed through the reduction of the keto group.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research has explored its potential as an antifungal agent by inhibiting succinate dehydrogenase.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-4-oxopentanoate, particularly in its role as an antifungal agent, involves the inhibition of succinate dehydrogenase (SDH). This enzyme is a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts the mitochondrial function, leading to the inhibition of fungal growth .
Comparación Con Compuestos Similares
Ethyl 2-cyano-4-oxopentanoate can be compared with other similar compounds, such as:
2-cyano-5-oxopentanoic acid: Shares a similar structure but lacks the ethyl ester group.
4-methyl-2-oxopentanoate: Another keto acid derivative with different substituents.
4-methyl-2-oxopentanoic acid: A related compound with a similar backbone but different functional groups.
Propiedades
Número CAS |
62981-80-0 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
ethyl 2-cyano-4-oxopentanoate |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8(11)7(5-9)4-6(2)10/h7H,3-4H2,1-2H3 |
Clave InChI |
WCOOHFKTZREKRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


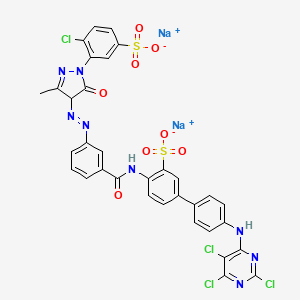
![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
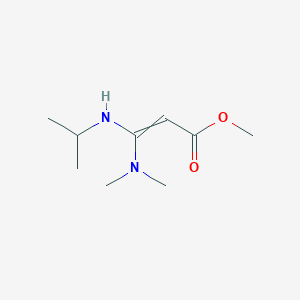
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
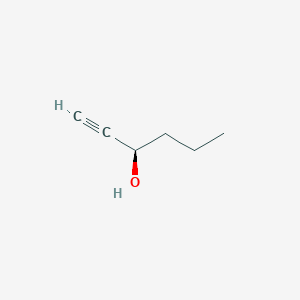
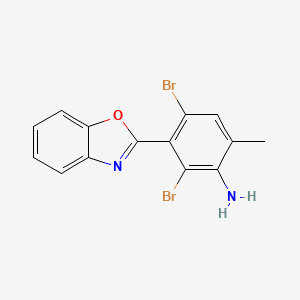

![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)

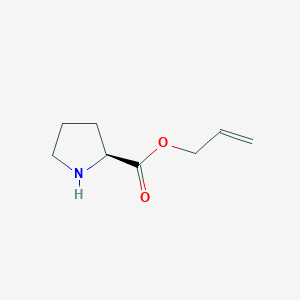
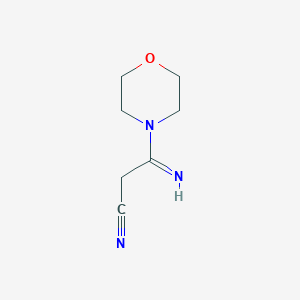
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
